An In-depth Technical Guide to Ethyl 5-Amino-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Ethyl 5-Amino-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-Amino-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Its significance lies in its versatile reactivity and its incorporation into a variety of biologically active molecules. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. It further explores synthetic strategies for its preparation, its characteristic reactivity, and its established and potential applications in drug discovery, with a focus on its role as a precursor to kinase inhibitors and other therapeutic agents. Detailed experimental protocols and analytical data are provided to enable researchers to effectively synthesize, characterize, and utilize this valuable compound in their work.
Introduction: The Significance of the Aminopyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products and synthetic compounds of significant biological importance. The introduction of an amino group onto this scaffold, particularly at the 5-position, dramatically influences its electronic properties and reactivity, making 5-aminopyrrole derivatives highly sought-after intermediates in organic synthesis and medicinal chemistry. Ethyl 5-Amino-1H-pyrrole-2-carboxylate, in particular, offers a unique combination of reactive sites: a nucleophilic amino group, an ester moiety amenable to further modification, and a reactive pyrrole ring. This trifecta of functionality allows for diverse chemical transformations, enabling the construction of complex molecular architectures for the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the cornerstone of its effective application. This section outlines the key identifiers and physicochemical characteristics of Ethyl 5-Amino-1H-pyrrole-2-carboxylate.
| Property | Value | Source |
| Chemical Name | Ethyl 5-Amino-1H-pyrrole-2-carboxylate | - |
| CAS Number | 755750-25-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [2] |
| IUPAC Name | ethyl 5-amino-1H-pyrrole-2-carboxylate | [1] |
| Appearance | White or off-white powder or crystalline powder | [2] |
| Melting Point | 152°C - 156°C | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
Molecular Structure:
Caption: 2D structure of Ethyl 5-Amino-1H-pyrrole-2-carboxylate.
Synthesis Strategies and Methodologies
The synthesis of substituted pyrroles is a well-established field in organic chemistry. For the specific case of Ethyl 5-Amino-1H-pyrrole-2-carboxylate, several approaches can be envisaged, often leveraging multicomponent reactions or the functionalization of pre-existing pyrrole rings.
Iodine-Catalyzed Multicomponent Synthesis
A notable and efficient method for the synthesis of 5-amino-1H-pyrrole-2-carboxylates involves a one-pot, three-component reaction catalyzed by molecular iodine. This approach offers the advantages of operational simplicity, mild reaction conditions, and the avoidance of toxic metal catalysts.
Caption: General workflow for the iodine-catalyzed synthesis of 5-aminopyrrole-2-carboxylates.
Detailed Protocol: Iodine-Catalyzed Synthesis of Ethyl 5-Amino-1H-pyrrole-2-carboxylate
This protocol is a representative example based on general procedures for the synthesis of related compounds and should be optimized for specific substrates.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), the amine (1.0 eq.), ethyl acetoacetate (1.0 eq.), and molecular iodine (10 mol%) in ethanol.
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Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
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Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-Amino-1H-pyrrole-2-carboxylate.
Causality Behind Experimental Choices:
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Iodine as a Catalyst: Molecular iodine is a mild Lewis acid that can activate the substrates and facilitate the cyclization process. Its low cost, low toxicity, and ease of handling make it an attractive alternative to metal-based catalysts.
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One-Pot Procedure: This approach enhances efficiency by minimizing the number of synthetic steps, reducing waste, and saving time and resources.
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Ethanol as a Solvent: Ethanol is a relatively green and versatile solvent that is suitable for this type of condensation reaction.
Other Synthetic Approaches
Alternative synthetic routes to 2-aminopyrroles often involve multi-component reactions utilizing N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[3] These methods can provide access to a wide range of substituted 2-aminopyrroles. Additionally, the functionalization of pre-formed pyrrole rings, for example, through nitration followed by reduction, can be a viable strategy, although regioselectivity can be a challenge.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 5-Amino-1H-pyrrole-2-carboxylate is dictated by the interplay of its functional groups.
Caption: Key reactive sites of Ethyl 5-Amino-1H-pyrrole-2-carboxylate.
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The Amino Group: The primary amino group at the 5-position is highly nucleophilic and readily undergoes a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. This functionality is a key handle for introducing diverse substituents and building more complex molecular scaffolds. Diazotization of the amino group can also be performed, leading to diazonium salts which are versatile intermediates for introducing a range of other functional groups.
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The Ester Group: The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The ester can also be reduced to the corresponding alcohol, providing another point for further chemical modification.
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The Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution, although the directing effects of the amino and ester groups will influence the regioselectivity of such reactions.
Applications in Drug Discovery and Medicinal Chemistry
The inherent structural features of Ethyl 5-Amino-1H-pyrrole-2-carboxylate make it a valuable building block in the design and synthesis of new drug candidates. The aminopyrrole core is present in numerous compounds with a wide range of biological activities.
Precursor to Kinase Inhibitors
A significant application of pyrrole derivatives, including those derived from Ethyl 5-Amino-1H-pyrrole-2-carboxylate, is in the development of protein kinase inhibitors for the treatment of cancer. The pyrrole scaffold can serve as a bioisostere for other heterocyclic systems and can be strategically functionalized to interact with the ATP-binding site of various kinases. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).
Synthesis of Anticancer and Antimicrobial Agents
The aminopyrrole moiety is a key pharmacophore in a variety of compounds exhibiting anticancer and antimicrobial properties. For example, derivatives of 5-aminoimidazole-4-carboxylates, which share structural similarities with the title compound, have shown potent antiproliferative activity against various cancer cell lines.[4] The ability to readily modify the amino and ester groups of Ethyl 5-Amino-1H-pyrrole-2-carboxylate allows for the generation of libraries of compounds for screening against different biological targets.
Analytical Characterization
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the amino group protons, and the ethyl ester protons. The chemical shifts and coupling patterns of the pyrrole protons will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrrole ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.
6.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amino and pyrrole groups, the C=O stretching of the ester, and the C-N and C-O stretching vibrations.
6.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound (154.17 g/mol ). The fragmentation pattern can provide additional structural information.
Conclusion and Future Perspectives
Ethyl 5-Amino-1H-pyrrole-2-carboxylate is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its straightforward accessibility through methods like iodine-catalyzed multicomponent reactions, combined with its multiple points for chemical diversification, makes it an attractive starting material for the synthesis of complex heterocyclic compounds. The demonstrated and potential biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance in modern drug discovery. Future research will likely focus on the development of more efficient and greener synthetic routes to this compound and the exploration of its utility in the synthesis of novel therapeutic agents targeting a broader range of biological targets.
References
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021, May 25). PubMed. Retrieved from [Link]
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PubChem. ethyl 5-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. Retrieved from [Link]
Sources
- 1. Ethyl 5-amino-1H-pyrrole-2-carboxylate - C7H10N2O2 | CSCS00009842232 [chem-space.com]
- 2. echemi.com [echemi.com]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
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